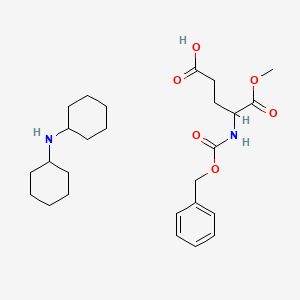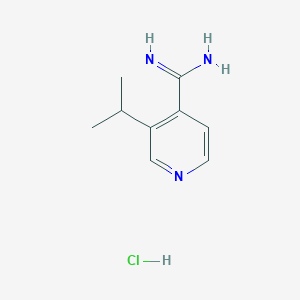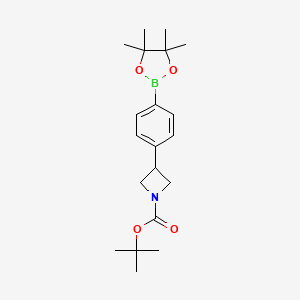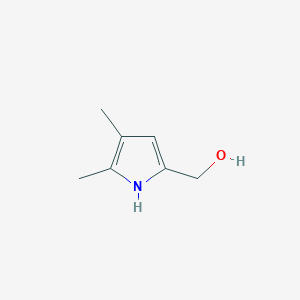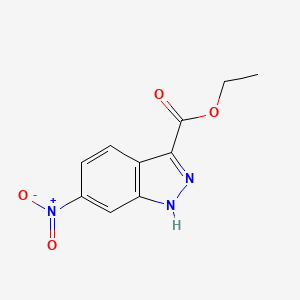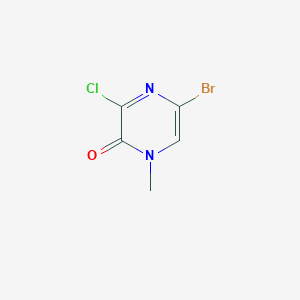
5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one: is a heterocyclic organic compound that contains both bromine and chlorine atoms It is a derivative of pyrazinone, which is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one typically involves the halogenation of 1-methylpyrazin-2(1H)-one. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyrazinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.
Biology and Medicine: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: In materials science, this compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-chloro-1-methylpyrazole: Similar structure but with a pyrazole ring instead of pyrazinone.
5-Bromo-3-chloro-1-methylpyridine: Contains a pyridine ring instead of pyrazinone.
5-Bromo-3-chloro-1-methylpyrimidine: Contains a pyrimidine ring instead of pyrazinone.
Uniqueness: 5-Bromo-3-chloro-1-methylpyrazin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms on the pyrazinone ring, which can influence its reactivity and potential applications. The combination of these halogens with the pyrazinone structure provides distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSNDQXGNOPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
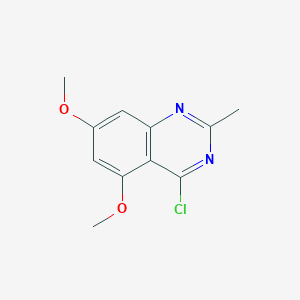

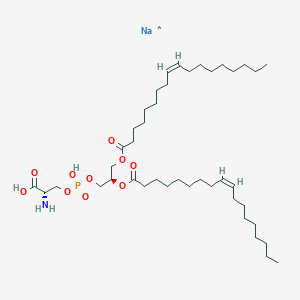
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
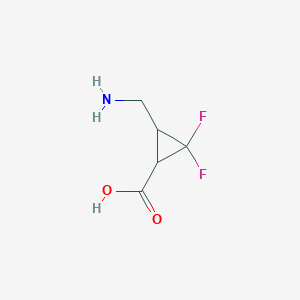
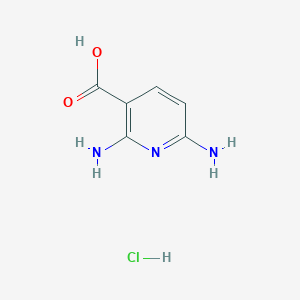
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)

